4-Amino-1-methoxybutan-2-ol
Overview
Description
“4-Amino-1-methoxybutan-2-ol” is a chemical compound with the CAS Number: 39754-69-3 . It has a molecular weight of 119.16 and its IUPAC name is 4-amino-1-methoxy-2-butanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-Amino-1-methoxybutan-2-ol” is 1S/C5H13NO2/c1-8-4-5(7)2-3-6/h5,7H,2-4,6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Amino-1-methoxybutan-2-ol” is a liquid at room temperature . It has a molecular weight of 119.16 .Scientific Research Applications
Stereochemical Influences on Biological Activity
One study explored the stereochemical aspects influencing anti-histaminic activity through the synthesis of isomeric aminobutenes derived from compounds similar to 4-Amino-1-methoxybutan-2-ol. The study involved the acid-catalyzed dehydration of related compounds, yielding isomers with established double bond positions and configurations. The anti-histaminic properties of these butenes were investigated to understand structural influences on biological activity (A. Casy & A. Parulkar, 1969).
Enzyme-catalyzed Syntheses
Another application involves enzyme-catalyzed syntheses, where a systems biocatalysis approach was used for the stereoselective synthesis of chiral compounds. This method employed a combination of aldol reactions and stereoselective transamination, demonstrating the compound's utility in producing amino acids, which are crucial for drug development and industrial applications (K. Hernández et al., 2017).
Analytical Applications in Pharmaceuticals
The compound has also been utilized in analytical chemistry, specifically in the determination of pharmaceutical dosage forms. A study reported a sensitive high-performance liquid chromatographic (HPLC) assay for analyzing related compounds in pharmaceutical formulations, highlighting its importance in quality control and drug development processes (J. D. De Marco et al., 1989).
Synthesis of Novel Amino Acids
Research into the total synthesis of unique amino acids like Adda, found in cyanobacterial hepatotoxins, has seen the use of related compounds. These synthetic efforts are crucial for understanding the structural and functional roles of such unique amino acids in biological systems (M. Namikoshi et al., 1989).
Biofuel Production
The compound has been implicated in biofuel research, particularly in the anaerobic production of biofuels like isobutanol. Engineered enzymes and pathways involving compounds similar to 4-Amino-1-methoxybutan-2-ol have been developed to achieve high yields and productivity under anaerobic conditions, addressing a critical obstacle in biofuel commercialization (S. Bastian et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-methoxybutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-8-4-5(7)2-3-6/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDOZQCNGHFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methoxybutan-2-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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